

Application Notes and Protocols: Radiolabeling of GSK-1482160 with Carbon-11

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Compound of Interest		
Compound Name:	GSK-1482160	
Cat. No.:	B1264793	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the synthesis of 1, a potent P2X7 receptor antagonist, for use as a positron emission tomography (PET) tracer to image neuroinflammation. **GSK-1482160** is an orally active, blood-brain barrier penetrant, negative allosteric modulator of the P2X7 receptor.[2] Radiolabeling with the short-lived positron-emitting isotope Carbon-11 (11 C, 11 C = 20.4 min) allows for the in vivo quantification of P2X7 receptor expression, a key biomarker in neuroinflammatory processes.[3][4][5]

Introduction

The purinergic P2X7 receptor (P2X7R) is an ATP-gated ion channel primarily expressed on microglia and other immune cells in the central nervous system. Its overexpression is associated with neuroinflammatory conditions, making it a valuable target for diagnostic imaging.[3][4][5][6] 1 has been developed as a PET radioligand to non-invasively study the distribution and density of P2X7R. This document outlines the radiosynthesis of 1, its quality control, and key performance parameters.

Mechanism of Action: P2X7R Signaling Pathway

GSK-1482160 acts as a negative allosteric modulator of the P2X7 receptor. In the context of neuroinflammation, microglial cells are activated, leading to an increased expression of P2X7R. Extracellular ATP, often released from damaged cells, binds to and activates P2X7R. This activation leads to the opening of a non-selective cation channel, causing an influx of Ca²⁺ and



Na⁺ and an efflux of K⁺. This ion flux triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1 β , contributing to the neuroinflammatory response. **GSK-1482160** modulates the receptor to reduce the efficacy of ATP, thereby inhibiting the release of IL-1 β .[2]



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P2X7R signaling pathway and the inhibitory action of GSK-1482160.

Quantitative Data Summary

The radiosynthesis of 1 has been optimized to provide high yields and purity, suitable for preclinical and clinical research. The following tables summarize the key quantitative data from the synthesis and characterization of the radiotracer.

Table 1: Radiosynthesis Performance

Parameter	Value	Reference
Radiochemical Yield (RCY)	30-50% (decay corrected to EOB)	[1][7][8]
Radiochemical Purity	>99%	[1][8]
Molar Activity (Am)	370-1110 GBq/μmol at EOB	[1][8]

| Total Synthesis Time | ~40 minutes from EOB |[1][8] |

Table 2: In Vitro Binding Affinity



Parameter	Cell Line	Value	Reference
Kd	HEK293-hP2X7R membranes	1.15 ± 0.12 nM	[3]
Kd	HEK293-hP2X7R living cells	5.09 ± 0.98 nM	[6][9]

| Ki | HEK293-hP2X7R living cells | 2.63 ± 0.6 nM [[6][9] |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 1. Two primary precursor strategies have been successfully employed.

Protocol 1: N-11C-methylation of desmethyl-GSK1482160

This is a one-pot, one-step radiosynthesis.[8]

Materials:

- desmethyl-GSK1482160 (precursor)
- [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
- Sodium hydride (NaH)
- Acetonitrile (CH₃CN)
- HPLC system with a semi-preparative C18 column
- Solid-phase extraction (SPE) C18 cartridge
- · Sterile water for injection, USP
- · Ethanol, USP

Workflow Diagram:





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Workflow for the radiosynthesis of [11C]GSK-1482160 via desmethyl precursor.



Procedure:

- [¹¹C]Methyl Triflate Synthesis: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. [¹¹C]CO₂ is converted to [¹¹C]CH₃I, which is then passed through a heated column containing silver triflate to produce [¹¹C]CH₃OTf.
- N-11C-methylation: The precursor, desmethyl-GSK1482160, is dissolved in acetonitrile. Sodium hydride is added to the solution. The gaseous [11C]CH3OTf is bubbled through the reaction mixture, which is heated to 80°C.
- Purification: The reaction mixture is quenched and injected into a semi-preparative HPLC system equipped with a C18 column to isolate 1.
- Formulation: The HPLC fraction containing the product is collected, diluted with sterile water, and passed through a C18 SPE cartridge. The cartridge is washed with sterile water, and the final product is eluted with a small volume of ethanol and diluted with sterile saline for injection.
- Quality Control: The final product is tested for radiochemical purity, chemical purity, molar activity, pH, and sterility before administration.

Protocol 2: N-11C-methylation of Boc-protected desmethyl-GSK1482160

This method involves an additional deprotection step but can also yield high-quality 1.[1][8]

Materials:

- Boc-protected desmethyl-GSK1482160 (precursor)
- [11C]Methyl triflate ([11C]CH3OTf)
- Potassium carbonate (K₂CO₃)
- Dimethyl sulfoxide (DMSO)
- 1 M Hydrochloric acid (HCl)



- HPLC system with a semi-preparative C18 column
- Solid-phase extraction (SPE) C18 cartridge
- · Sterile water for injection, USP
- · Ethanol, USP

Procedure:

- [11C]Methyl Triflate Synthesis: Same as in Protocol 1.
- N-¹¹C-methylation: The Boc-protected precursor is dissolved in DMSO with potassium carbonate. [¹¹C]CH₃OTf is passed through the mixture at 100°C to form the Boc-protected 1 intermediate.[8]
- Deprotection: Without isolation, 1 M HCl is added to the reaction mixture to remove the Boc protecting group.[8]
- Purification and Formulation: The subsequent purification and formulation steps are identical to those described in Protocol 1.
- Quality Control: As described in Protocol 1.

Conclusion

The radiosynthesis of 1 is a robust and reproducible process that provides a high-quality radiopharmaceutical for PET imaging of the P2X7 receptor.[3][1] The protocols outlined in these application notes, along with the summarized performance data, provide a comprehensive guide for researchers and professionals in the field of drug development and molecular imaging. The ability to visualize and quantify P2X7R in vivo offers a powerful tool for understanding the role of neuroinflammation in various neurological disorders.

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- To cite this document: BenchChem. [Application Notes and Protocols: Radiolabeling of GSK-1482160 with Carbon-11]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264793#radiolabeling-gsk-1482160-with-carbon-11]

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